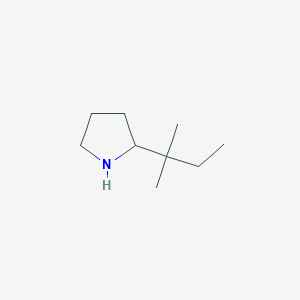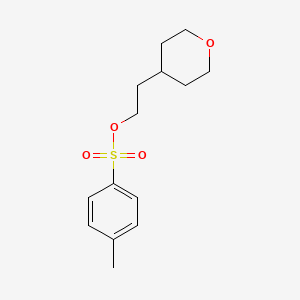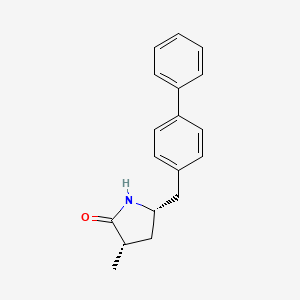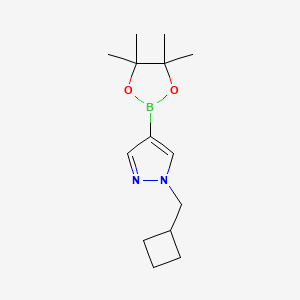
2-(2-Methylbutan-2-yl)pyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 2-(2-Methylbutan-2-yl)pyrrolidine, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular formula of 2-(2-Methylbutan-2-yl)pyrrolidine is C9H19N . The InChI code for the compound is 1S/C9H19N/c1-4-9(2,3)8-6-5-7-10-8/h8,10H,4-7H2,1-3H3 .Chemical Reactions Analysis
The pyrrolidine ring, a key component of 2-(2-Methylbutan-2-yl)pyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .Physical And Chemical Properties Analysis
2-(2-Methylbutan-2-yl)pyrrolidine has a molecular weight of 141.26 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Pyrrolidine derivatives are widely used in drug discovery due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The non-planarity of the pyrrolidine ring allows for increased three-dimensional coverage, which is beneficial for interacting with biological targets. “2-(2-Methylbutan-2-yl)pyrrolidine” can be utilized in the synthesis of biologically active compounds with potential therapeutic applications.
Stereochemistry in Medicinal Chemistry
The stereogenicity of carbons in the pyrrolidine ring is significant for the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to diverse biological activities due to varying binding modes to enantioselective proteins . Research into the stereochemical variations of “2-(2-Methylbutan-2-yl)pyrrolidine” can provide insights into the design of new compounds with specific biological profiles.
Inhibition of Dipeptidyl Peptidase-4 (DPP4)
DPP4 inhibitors are a class of medications used to treat type 2 diabetes. The inhibitory activity of “2-(2-Methylbutan-2-yl)pyrrolidine” derivatives toward DPP4 can be evaluated to develop new therapeutic agents . These compounds could potentially regulate the activity of DPP4, which is involved in glucose metabolism.
Antiviral Applications
Pyrrolidine derivatives have shown potential in inhibiting viral enzymes, such as RNA-dependent RNA polymerase (RdRp), which are crucial for the replication of viruses like norovirus . Research into “2-(2-Methylbutan-2-yl)pyrrolidine” could lead to the development of new antiviral drugs targeting specific viral life cycle stages.
Anticonvulsant and Antinociceptive Activities
Pyrrolidine derivatives have been synthesized and evaluated for their anticonvulsant and antinociceptive activities in vivo using various animal models . “2-(2-Methylbutan-2-yl)pyrrolidine” could be investigated for its potential to treat conditions such as epilepsy and chronic pain.
Modulation of Biological Pathways
The introduction of heteroatomic fragments like pyrrolidine into molecules can modify physicochemical parameters and affect biological pathways . Research into “2-(2-Methylbutan-2-yl)pyrrolidine” could explore its role in modulating pathways related to diseases such as cancer, inflammation, and tuberculosis.
Safety and Hazards
The compound is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . The hazard statements include H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) .
Zukünftige Richtungen
While the future directions for 2-(2-Methylbutan-2-yl)pyrrolidine are not explicitly mentioned in the retrieved sources, the pyrrolidine ring, a key component of the compound, is widely used in drug discovery . This suggests that 2-(2-Methylbutan-2-yl)pyrrolidine and similar compounds could have potential applications in the development of new drugs .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to exhibit a broad range of bioactivities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
2-(2-methylbutan-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-4-9(2,3)8-6-5-7-10-8/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCIHFDHYBPWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylbutan-2-yl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)


![Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1428746.png)



![6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1428756.png)

![4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B1428758.png)
![2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine](/img/structure/B1428759.png)
